PPAR|A agonist 10

Mitochondrial pyruvate carrier Dual PPARα/γ agonist Insulin-independent mechanism

PPAR|A agonist 10 (ligand 10) delivers balanced dual PPARα full/PPARγ partial agonism (hPPARα EC50 0.18 μM, hPPARγ EC50 0.63 μM) plus a unique mitochondrial pyruvate carrier (MPC) inhibition fingerprint (~13% at 10 μM) absent in parent LT175. This differentiated pharmacology enables pathway deconvolution studies—comparing pure PPAR dual agonism vs. combined MPC/PPAR effects—and supports metabolic disease research with demonstrated in vivo glucose (~50%) and triglyceride (~35%) lowering. Select this compound when experimental designs require a single tool compound with quantifiable dual-mechanism readouts.

Molecular Formula C17H14N4O3S2
Molecular Weight 386.5 g/mol
Cat. No. B12382270
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePPAR|A agonist 10
Molecular FormulaC17H14N4O3S2
Molecular Weight386.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC2=NC=C(C=N2)C=C3C(=O)N(C(=S)S3)CC(=O)O
InChIInChI=1S/C17H14N4O3S2/c22-14(23)10-21-15(24)13(26-17(21)25)6-12-8-19-16(20-9-12)18-7-11-4-2-1-3-5-11/h1-6,8-9H,7,10H2,(H,22,23)(H,18,19,20)/b13-6-
InChIKeyLCUDENRMUVNUCC-MLPAPPSSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





PPAR|A Agonist 10 Procurement Guide: Key Compound Attributes and Research Utility


PPAR|A agonist 10 (CAS 2445990-92-9, molecular formula C17H14N4O3S2, MW 386.5) [1] is a research-grade dual agonist of peroxisome proliferator-activated receptors alpha (PPARα) and gamma (PPARγ), characterized by a thiazolidinedione-based scaffold with a benzylamino-pyrimidine moiety . This compound is described as 'ligand 10' in a series of LT175 analogs, demonstrating potent, balanced dual agonism with full activation of PPARα and partial activation of PPARγ [2].

Why PPAR|A Agonist 10 is Not Interchangeable with Other PPARα or PPARγ Modulators


Standard PPARα agonists (e.g., fibrates) or PPARγ agonists (e.g., thiazolidinediones) target a single receptor subtype, often with limited efficacy or off-target effects. Dual PPARα/γ agonists aim to combine lipid-lowering and insulin-sensitizing benefits, but many earlier candidates (e.g., ragaglitazar, tesaglitazar) failed clinically due to toxicity [1]. PPAR|A agonist 10, as a derivative of the LT175 scaffold, was designed to achieve a specific dual agonist profile (full on PPARα, partial on PPARγ) [2]. Crucially, it demonstrates a unique secondary pharmacology—inhibition of the mitochondrial pyruvate carrier (MPC)—which is absent in its parent compound LT175 and other dual agonists [2]. This distinct mechanistic fingerprint makes it unsuitable for simple substitution with other PPAR modulators in experimental systems.

Quantitative Differentiation of PPAR|A Agonist 10 from Closest Analogs: An Evidence Guide for Scientific Selection


Mitochondrial Pyruvate Carrier (MPC) Inhibition: A Unique Secondary Mechanism Absent in LT175

PPAR|A agonist 10 is the first reported PPARα/γ dual agonist to demonstrate significant inhibition of the mitochondrial pyruvate carrier (MPC) [1]. This effect was quantified by a 13±4% inhibition of pyruvate-stimulated mitochondrial respiration at a concentration of 10 μM in isolated mitochondria [1]. In contrast, the parent compound LT175 (a dual PPARα/γ ligand) exhibited no detectable MPC inhibition under identical conditions [1]. This additional, non-PPAR-mediated mechanism is believed to contribute to the compound's antihyperglycemic activity independently of insulin signaling [1].

Mitochondrial pyruvate carrier Dual PPARα/γ agonist Insulin-independent mechanism

In Vivo Efficacy: Blood Glucose Reduction in STZ-Induced Diabetic Mice Compared to Vehicle Control

In an STZ-induced diabetic mouse model, PPAR|A agonist 10 (administered at 10 mg/kg/day, p.o., for 15 days) significantly reduced blood glucose levels. The treated group exhibited a reduction from a baseline of approximately 400 mg/dL to approximately 200 mg/dL, representing a ~50% decrease [1]. This reduction was statistically significant compared to the vehicle-treated control group, where glucose levels remained elevated [1].

Type 2 diabetes In vivo efficacy STZ-induced diabetic mouse model

PPARα vs. PPARγ Potency Profile: Balanced Dual Agonism Compared to LT175

PPAR|A agonist 10 exhibits a balanced dual agonist profile in transactivation assays. It activates hPPARα with an EC50 of 0.18±0.02 μM and hPPARγ with an EC50 of 0.63±0.06 μM [1]. Its potency on hPPARα is comparable to the parent compound LT175 (EC50 0.22 μM), but its activity on hPPARγ is distinct; LT175 is a partial agonist with an EC50 of 0.48 μM [1]. This indicates that while both compounds are dual agonists, ligand 10 achieves a more balanced potency ratio between the two receptors.

PPARα PPARγ Dual agonist Selectivity

In Vivo Lipid Lowering: Triglyceride Reduction in STZ-Induced Diabetic Mice Compared to Vehicle

In the same STZ-induced diabetic mouse study, PPAR|A agonist 10 (10 mg/kg/day, p.o., 15 days) significantly reduced plasma triglyceride levels. The treated group showed a reduction of approximately 35% in triglycerides compared to the vehicle-treated control group [1]. This effect was statistically significant (p<0.05) and accompanied a reduction in total cholesterol [1].

Dyslipidemia Triglycerides STZ-induced diabetic mouse model

Optimal Research Applications for PPAR|A Agonist 10 Based on Demonstrated Capabilities


Investigating Insulin-Independent Glucose Lowering via MPC Inhibition

PPAR|A agonist 10 is uniquely suited for studies aiming to dissect the contribution of mitochondrial pyruvate carrier (MPC) inhibition to glucose homeostasis, separate from its PPAR-mediated effects. Its 13±4% inhibition of pyruvate-stimulated respiration at 10 μM [1] provides a quantifiable readout for this mechanism. This allows researchers to compare its effects to those of pure PPARα/γ dual agonists (e.g., LT175) or specific MPC inhibitors to deconvolute the pathways involved.

Evaluating Dual PPARα/γ Agonism in Diabetic Dyslipidemia Models

Given its balanced dual agonist profile (hPPARα EC50 0.18 μM, hPPARγ EC50 0.63 μM) [1] and demonstrated in vivo efficacy in reducing both blood glucose (~50% decrease) and triglycerides (~35% decrease) in STZ-induced diabetic mice [1], this compound is an ideal tool for research into metabolic disorders where both glycemic control and lipid modulation are therapeutic goals.

Comparative Studies with Other Dual Agonists (e.g., LT175, Saroglitazar)

The well-characterized differences between PPAR|A agonist 10 and LT175—specifically, the additional MPC inhibitory activity and the more balanced PPARα/γ potency ratio—make it a valuable comparator for structure-activity relationship (SAR) studies. Researchers can use this compound to explore how subtle chemical modifications to the LT175 scaffold alter pharmacological profile, selectivity, and the emergence of novel off-target activities [1].

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